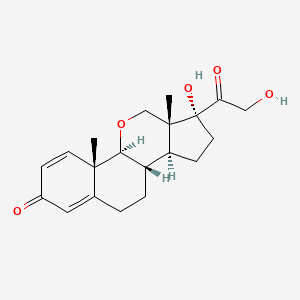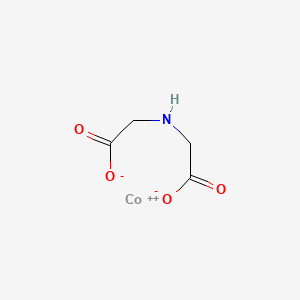
Cobalt iminodiacetate
Descripción general
Descripción
Cobalt iminodiacetate, also known as Co(IDA) , is a coordination complex that features the iminodiacetate anion (ida) as a ligand. The chemical formula for this complex is typically represented as [Co(ida)(H₂O)₂] . The iminodiacetate ligand coordinates with the cobalt(II) ion, forming a stable complex. This compound has garnered interest due to its potential catalytic activity and other properties .
Synthesis Analysis
The synthesis of Co(IDA) involves the reaction between cobalt salts (such as cobalt chloride or cobalt sulfate) and iminodiacetic acid. The iminodiacetic acid serves as the precursor for the iminodiacetate ligand. The complex can be obtained by carefully controlling the reaction conditions, such as pH and temperature. The resulting product is a blue or green crystalline solid .
Molecular Structure Analysis
The crystallographic analysis of Co(IDA) reveals its spatial arrangement. The complex typically adopts a mononuclear structure , with cobalt at the center coordinated to two water molecules and the iminodiacetate ligand. X-ray diffraction studies provide insights into bond lengths, angles, and overall geometry. The iminodiacetate ligand coordinates through its nitrogen and oxygen atoms, forming a six-membered chelate ring around the cobalt ion .
Chemical Reactions Analysis
- Catalysis of 2-Chloro-2-propen-1-ol Oligomerization : Co(IDA) has been investigated as a potential catalyst for the oligomerization of 2-chloro-2-propen-1-ol. This reaction involves the polymerization of the olefinic compound, leading to the formation of longer chains. The complex’s ability to activate the substrate and facilitate the reaction makes it an interesting candidate for industrial applications .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Ion Exchange and Metal Sorption
Cobalt iminodiacetate is significantly utilized in ion exchange processes and metal sorption. Arevalo et al. (1998) explored the kinetics of ion exchange of copper and cobalt with iminodiacetic chelating resins, using shrinking-core models for understanding the process (Arevalo et al., 1998). In a similar vein, Heitner-Wirguin and Ben‐Zwi (1970) studied the sorption of Cobalt (II) ions from various solutions onto the chelating ion exchanger Dowex A-1, focusing on the structure and bonding of the species sorbed (Heitner-Wirguin & Ben‐Zwi, 1970).
Structural Analysis and Crystallography
Cobalt iminodiacetate has also been instrumental in structural analysis and crystallography. Ng et al. (2008) examined the crystal structure of an aqua(iminodiacetato)cobalt(II) compound, revealing significant insights into the chelation and hydrogen bonding patterns (Ng et al., 2008). Junk and Smith (2002) contributed to this field by detailing the molecular structure of potassium trans-bis(iminodiacetato)-cobaltate(III) and its complex bonding interactions (Junk & Smith, 2002).
Radiolysis Studies
The radiolysis of cobalt(II) iminodiacetate has been a subject of interest, providing insights into the reaction dynamics under radiation. Srisankar et al. (1984) conducted studies to understand the effects of radiation on cobalt(II) iminodiacetate, revealing significant aspects of metal-ion oxidation and hydrogen abstraction (Srisankar et al., 1984).
Coordination Chemistry and Catalysis
In coordination chemistry and catalysis, cobalt iminodiacetate plays a pivotal role. Lin et al. (2015) investigated the use of cobalt complexes in covalent organic frameworks, emphasizing their application in catalytic CO2 reduction (Lin et al., 2015). Additionally, Sun et al. (2008) explored cobalt complexes as catalysts for ethylene oligomerization and polymerization, presenting novel models for these processes (Sun et al., 2008).
Metal-Ion Sorption in Membranes
Cobalt iminodiacetate is also used in the study of metal-ion sorption in membranes. Konishi et al. (1996) demonstrated its application in understanding the sorption behavior of metal ions in chelating porous membranes (Konishi et al., 1996).
Propiedades
IUPAC Name |
2-(carboxylatomethylamino)acetate;cobalt(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Co/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLLNSPOBSJSMY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCC(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5CoNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt iminodiacetate | |
CAS RN |
13869-30-2 | |
| Record name | [N-[(Carboxy-κO)methyl]glycinato(2-)-κN,κO]cobalt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13869-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt iminodiacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013869302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt, [N-[(carboxy-.kappa.O)methyl]glycinato(2-)-.kappa.N,.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [N-(carboxymethyl)glycinato-N,O,ON]cobalt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)
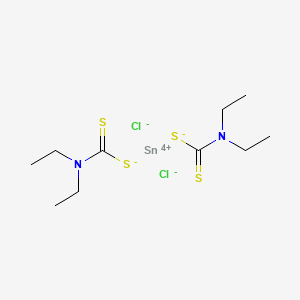
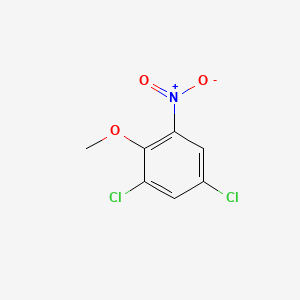
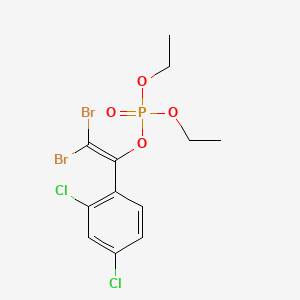
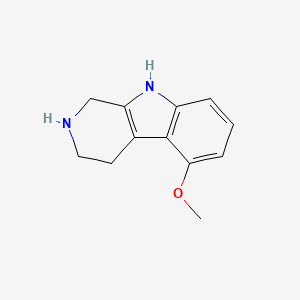
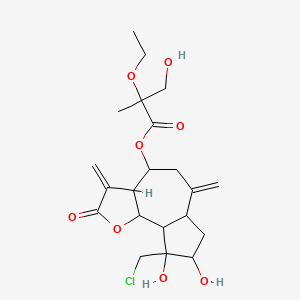
![(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1209104.png)

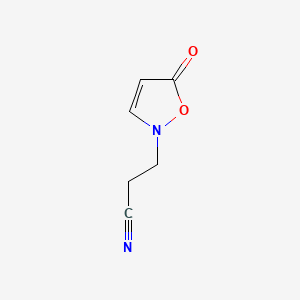

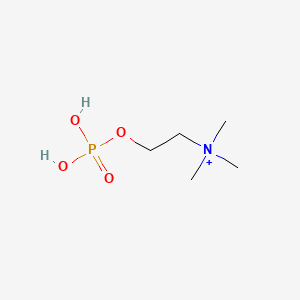
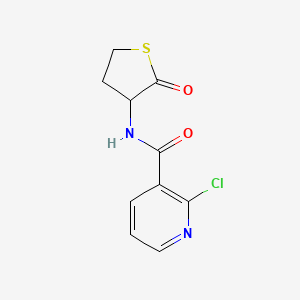
![(2S)-N-[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B1209114.png)
